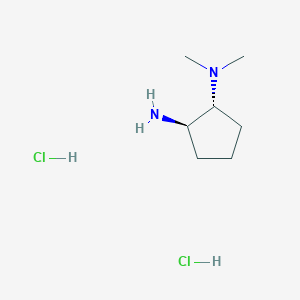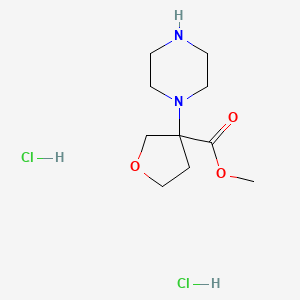
6-(Chloromethyl)pyridazin-3-amine hydrochloride
Overview
Description
6-(Chloromethyl)pyridazin-3-amine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 and a molecular weight of 180.03 g/mol . It is typically used for research purposes.
Synthesis Analysis
The synthesis of pyridazine compounds, such as 6-(Chloromethyl)pyridazin-3-amine hydrochloride, often involves reactions like the Lewis acid-mediated inverse electron demand Diels-Alder reaction, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and aza-Diels-Alder reactions . These reactions provide functionalized pyridazines with high regiocontrol .Molecular Structure Analysis
The molecular structure of 6-(Chloromethyl)pyridazin-3-amine hydrochloride can be represented by the InChI code: 1S/C5H5ClN2O.ClH/c6-3-4-1-2-5 (9)8-7-4;/h1-2H,3H2, (H,8,9);1H .Chemical Reactions Analysis
Pyridazine compounds, including 6-(Chloromethyl)pyridazin-3-amine hydrochloride, can undergo various chemical reactions. For instance, 3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
6-(Chloromethyl)pyridazin-3-amine hydrochloride is a powder that should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds using derivatives of pyridazine, which includes 6-(Chloromethyl)pyridazin-3-amine hydrochloride. For instance, Károlyházy, Horváth, and Mátyus (2001) reported the synthesis of a new pyridazinol[3,4-b][1,5]diazepine ring system, highlighting the versatility of pyridazine derivatives in creating novel ring systems (Károlyházy, Horváth, & Mátyus, 2001). Similarly, Dragovich et al. (2008) described the synthesis of 6-amino-5-hydroxypyridazin-3(2H)-ones, demonstrating the potential for creating a new class of compounds (Dragovich et al., 2008).
Applications in Chemical Reactions
The use of pyridazine derivatives, including 6-(Chloromethyl)pyridazin-3-amine hydrochloride, is significant in various chemical reactions. For example, Ostrowicz et al. (1992) demonstrated the use of pyridazines in vicarious nucleophilic substitution of hydrogen, offering a novel approach to the synthesis of functionalized pyridazine derivatives (Ostrowicz et al., 1992).
Development of Heterocyclic Compounds
The development of heterocyclic compounds using pyridazine derivatives is another key area of research. Pattison et al. (2009) explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, showcasing the potential for developing polyfunctional systems (Pattison et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-(chloromethyl)pyridazin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBCNIOOUGVZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)pyridazin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)





![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)



![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)
